4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide
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Overview
Description
4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Introduction of the phenoxyethyl group: The phenoxyethyl group is attached via an alkylation reaction, where the piperazine derivative reacts with a phenoxyethyl halide.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperazine derivative reacts with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions may occur at the carboxamide group, converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.
Interacting with DNA/RNA: Affecting the expression of genes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:
Uniqueness
- This compound is unique due to its specific substitution pattern on the pyrimidine and piperazine rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-15-13-17(21-14-20-15)22-8-10-23(11-9-22)18(24)19-7-12-25-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXYUFSWADFLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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